molecular formula C15H14Br2N2O5S B13772303 P-Nitrobenzyl-6,6-dibromopenicillinate

P-Nitrobenzyl-6,6-dibromopenicillinate

Cat. No.: B13772303
M. Wt: 494.2 g/mol
InChI Key: PWPAEVUYDSBPBY-GXFFZTMASA-N
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Preparation Methods

The synthesis of P-Nitrobenzyl-6,6-dibromopenicillinate involves multiple steps, including the bromination of penicillin derivatives and the subsequent attachment of the p-nitrobenzyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

P-Nitrobenzyl-6,6-dibromopenicillinate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of P-Nitrobenzyl-6,6-dibromopenicillinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

P-Nitrobenzyl-6,6-dibromopenicillinate can be compared with other similar compounds, such as:

  • P-Nitrobenzyl-6-bromopenicillinate
  • P-Nitrobenzyl-6,6-dichloropenicillinate
  • P-Nitrobenzyl-6,6-difluoropenicillinate

These compounds share structural similarities but differ in their halogen substitutions, which can affect their reactivity and applications.

Properties

Molecular Formula

C15H14Br2N2O5S

Molecular Weight

494.2 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H14Br2N2O5S/c1-14(2)10(18-12(21)15(16,17)13(18)25-14)11(20)24-7-8-3-5-9(6-4-8)19(22)23/h3-6,10,13H,7H2,1-2H3/t10-,13+/m0/s1

InChI Key

PWPAEVUYDSBPBY-GXFFZTMASA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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